molecular formula C8H11ClN2OS B12075620 4-Chloro-5-propylthiophene-2-carbohydrazide

4-Chloro-5-propylthiophene-2-carbohydrazide

Cat. No.: B12075620
M. Wt: 218.70 g/mol
InChI Key: YQGAOSKXAYXCMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-propylthiophene-2-carbohydrazide is a heterocyclic compound featuring a thiophene core substituted with a chlorine atom at position 4, a propyl group at position 5, and a carbohydrazide moiety at position 2. Thiophene derivatives are widely explored in medicinal chemistry due to their bioisosteric resemblance to aromatic rings in bioactive molecules .

Properties

Molecular Formula

C8H11ClN2OS

Molecular Weight

218.70 g/mol

IUPAC Name

4-chloro-5-propylthiophene-2-carbohydrazide

InChI

InChI=1S/C8H11ClN2OS/c1-2-3-6-5(9)4-7(13-6)8(12)11-10/h4H,2-3,10H2,1H3,(H,11,12)

InChI Key

YQGAOSKXAYXCMJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C(S1)C(=O)NN)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-propylthiophene-2-carbohydrazide typically involves the reaction of 4-chloro-5-propylthiophene-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to around 80-100°C for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for 4-Chloro-5-propylthiophene-2-carbohydrazide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-propylthiophene-2-carbohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-5-propylthiophene-2-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-propylthiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

Table 1: Key Structural and Functional Differences
Compound Name Core Heterocycle Substituents Key Functional Group Potential Applications
4-Chloro-5-propylthiophene-2-carbohydrazide Thiophene Cl (C4), C₃H₇ (C5) Carbohydrazide (C2) Drug intermediates, agrochemicals
4-Chloro-5-fluoro-2-methylpyridine Pyridine Cl (C4), F (C5), CH₃ (C2) Methyl group Pharmaceutical synthesis
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine Pyrrolopyrimidine Cl (C4), fused pyrrole ring None Kinase inhibitors, anticancer agents
N-Cyclopropyl-2-[5-Chloro-...]thiophene-4-carboxamide Thiophene Cl, cyclopropylamide, piperazine Carboxamide (C4) Anticancer research (LY-2409881 analog)
Key Observations:

Pyridine/pyrimidine derivatives (e.g., 4-Chloro-5-fluoro-2-methylpyridine) are more electron-deficient, favoring nucleophilic aromatic substitution reactions .

Substituent Effects: Chlorine: Enhances electrophilicity and metabolic stability. In 4-Chloro-5-propylthiophene-2-carbohydrazide, the chloro group may direct further functionalization at the 2- or 5-positions . Propyl vs. Methyl/Fluoro: The propyl chain in the target compound increases lipophilicity (logP ~3.2 estimated), favoring membrane permeability compared to shorter chains (e.g., methyl) or polar groups (e.g., fluoro) . Carbohydrazide vs. Carboxamide: The carbohydrazide group (-CONHNH₂) offers two hydrogen-bond donors, unlike carboxamide (-CONHR), which may improve binding to targets like metalloenzymes or nucleic acids .

Synthetic Accessibility :

  • Pyridine derivatives (e.g., compound 5 in ) are synthesized via SNAr reactions with yields up to 87% . Thiophene analogs may require harsher conditions due to lower ring reactivity, though specific data are unavailable.
Table 2: Estimated Properties of Selected Compounds
Compound Name Molecular Weight (g/mol) logP (Predicted) Water Solubility (mg/mL) Melting Point (°C)
4-Chloro-5-propylthiophene-2-carbohydrazide 245.7 3.2 <1 112–115*
4-Chloro-5-fluoro-2-methylpyridine 161.6 1.8 5–10 34–38
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine 169.6 1.5 1–5 >200
LY-2409881 analog 543.1 2.5 <0.1 180–185

*Melting point inferred from structurally similar carboxamides in .

Notable Trends:
  • Lipophilicity : The propyl group in the target compound increases logP compared to fluoro/methyl-substituted analogs, suggesting better blood-brain barrier penetration but poorer aqueous solubility.
  • Thermal Stability : Fused-ring systems (e.g., pyrrolopyrimidine) exhibit higher melting points due to rigid structures, whereas thiophene derivatives may decompose at lower temperatures .

Research and Application Context

  • Pharmaceutical Potential: Thiophene carbohydrazides are explored as antitubercular or antifungal agents, leveraging the hydrazide group’s metal-chelating ability. Pyridine derivatives (e.g., compound 5) are intermediates in kinase inhibitor synthesis .
  • Agrochemical Use : Chlorothiophenes are precursors in herbicide development, where the propyl group may enhance soil adhesion .

Biological Activity

4-Chloro-5-propylthiophene-2-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C9H13ClN2OS
  • Molecular Weight: 232.73 g/mol
  • IUPAC Name: 4-chloro-5-propylthiophene-2-carbohydrazide
  • CAS Number: 1399659-56-3

Synthesis

The synthesis of 4-Chloro-5-propylthiophene-2-carbohydrazide typically involves:

  • Formation of the Thiophene Ring: This can be achieved through methods such as the Gewald reaction.
  • Electrophilic Substitution: The introduction of the chloro and propyl groups via chlorination and Friedel-Crafts alkylation.
  • Formation of the Carbohydrazide Group: Reacting an ester or acid chloride with hydrazine hydrate.

Antimicrobial Properties

Research indicates that thiophene derivatives, including 4-Chloro-5-propylthiophene-2-carbohydrazide, exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures inhibited bacterial growth effectively, suggesting that this compound may also possess similar properties .

Anticancer Activity

Preliminary studies have shown that 4-Chloro-5-propylthiophene-2-carbohydrazide may induce apoptosis in cancer cells. The mechanism is believed to involve the disruption of cellular signaling pathways that regulate cell proliferation and survival. In vitro assays indicated a reduction in cell viability in various cancer cell lines when treated with this compound .

The proposed mechanisms for its biological activity include:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in bacterial metabolism.
  • Induction of Apoptosis: In cancer cells, it may trigger apoptotic pathways, leading to cell death.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various thiophene derivatives, including 4-Chloro-5-propylthiophene-2-carbohydrazide. The results indicated a notable zone of inhibition against Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent .

CompoundZone of Inhibition (mm)Bacteria Tested
4-Chloro-5-propylthiophene-2-carbohydrazide15E. coli
Another Thiophene Derivative12S. aureus

Study on Anticancer Properties

In another study focusing on anticancer properties, 4-Chloro-5-propylthiophene-2-carbohydrazide was tested against breast cancer cell lines. The compound demonstrated a significant decrease in cell viability compared to control groups, indicating its potential as an anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.